Benzothiazoles are heterocyclic compounds that contain both sulfur and nitrogen atoms in their structure. The specific compound, 2-(3-Fluorophenyl)-1,3-benzothiazole, is derived from the substitution of a fluorine atom on the phenyl ring. This modification can significantly influence the compound's chemical reactivity and biological properties. The compound is often studied for its potential as an antimicrobial and anticancer agent, as well as its utility in imaging applications using positron emission tomography (PET) .
The synthesis of 2-(3-Fluorophenyl)-1,3-benzothiazole can be achieved through various methods, primarily involving the condensation of appropriate precursors. A notable synthetic route includes:
The molecular structure of 2-(3-Fluorophenyl)-1,3-benzothiazole can be described as follows:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are typically employed to confirm the structure and purity of synthesized compounds .
2-(3-Fluorophenyl)-1,3-benzothiazole participates in various chemical reactions due to its electrophilic nature:
These reactions are essential for developing derivatives with enhanced biological properties .
The mechanism of action for 2-(3-Fluorophenyl)-1,3-benzothiazole is primarily linked to its interaction with biological targets:
The physical and chemical properties of 2-(3-Fluorophenyl)-1,3-benzothiazole include:
These properties are crucial for determining suitable applications in pharmaceuticals and materials science .
The applications of 2-(3-Fluorophenyl)-1,3-benzothiazole span several fields:
2-(3-Fluorophenyl)-1,3-benzothiazole belongs to the benzothiazole class of heterocyclic compounds, characterized by a fused benzene and thiazole ring system. The parent structure, 1,3-benzothiazole (C₇H₅NS), features a planar bicyclic framework where the thiazole ring contributes significant π-electron delocalization and polarizability. The sulfur atom introduces electron-withdrawing properties, while the nitrogen lone pair enables hydrogen bonding and metal coordination [6].
In fluorinated derivatives like 2-(3-fluorophenyl)-1,3-benzothiazole, the phenyl ring at the C2 position adopts a dihedral angle relative to the benzothiazole plane. This angle typically ranges from 4.1° to 20°, depending on substituents, as evidenced by crystallographic studies of related compounds [9] [10]. Intramolecular interactions, such as hydrogen bonding between functional groups on the phenyl ring and the thiazole nitrogen, further influence planarity. For example, 2-(2'-aminophenyl)benzothiazole exhibits near-planarity (4.1–5.4°) due to N–H⋯N hydrogen bonding (2.68–2.75 Å) [10].
Table 1: Structural Parameters of Benzothiazole Derivatives
Compound | Dihedral Angle (°) | Bond Length (C2–C1') (Å) | Notable Interactions |
---|---|---|---|
2-(2'-Aminophenyl)-BT* | 4.1–5.4 | ~1.48 | N–H⋯N (2.68–2.75 Å) |
2-(4-Fluorophenyl)-BT | ~20 | ~1.47 | None (minimal steric hindrance) |
2-(3-Fluorophenyl)-BT | Moderate (~15–30°) | ~1.47 | C–H⋯F or C–H⋯S (weak) |
Imidazo[2,1-b]benzothiazole | Planar | N/A | Extended π-conjugation |
*BT = benzothiazole; Data compiled from [9] [10]
Electronic properties are probed via NMR spectroscopy. The C2 carbon resonates at δ ~170 ppm in ¹³C NMR, indicating its sp²-hybridized character and involvement in the conjugated system. Fluorine substitution induces predictable chemical shift changes: meta-fluorine in 2-(3-fluorophenyl) derivatives causes minor deshielding of ortho protons (Δδ ~0.1–0.3 ppm) compared to unsubstituted analogs [9] [10].
Fluorine, the most electronegative element (χ = 4.0), profoundly alters the physicochemical properties of aromatic systems. The C–F bond (bond dissociation energy: 105.4 kcal/mol) is stronger than C–H (98.8 kcal/mol), enhancing metabolic stability. Fluorine’s small van der Waals radius (1.47 Å) allows it to mimic hydrogen while exerting strong electronic effects [3].
In benzothiazoles, fluorine position dictates electronic modulation:
Table 2: Impact of Fluorine Position on Benzothiazole Properties
Substituent Position | Lipophilicity (log P)* | Electron Withdrawal | Biological Implications |
---|---|---|---|
Ortho (C2') | Slight decrease | Strong (steric + field) | Conformational restriction |
Meta (C3') | Moderate decrease | Moderate (field effect) | Balanced bioavailability & binding |
Para (C4') | Variable | Strong (±M effect) | Enhanced target affinity (e.g., amyloid) |
Ortho on phenyl of imidazo[2,1-b]BT | Moderate | Moderate | Radiosensitization (e.g., compound 3f) |
*Compared to non-fluorinated analog; Data from [1] [3] [7]
Fluorine enhances bioavailability by modulating pKa and lipophilicity. In 11β-HSD1 inhibitors, meta-fluorination increased mouse liver microsome half-life 5-fold by blocking oxidative metabolism [3]. Similarly, fluorinated benzothiazole radiosensitizers like 7-sulfonamide-2-(4-fluorophenyl)imidazo[2,1-b]benzothiazole (3f) showed potent activity (IC₅₀ = 0.097 μM against HepG2) due to improved cellular uptake and DNA binding [7].
Fluorinated benzothiazoles emerged prominently in the 1990s with the development of amyloid imaging agents. The prototypical carbon-11-labeled Pittsburgh Compound-B ([¹¹C]PIB), a 6-OH-benzothiazole derivative, revolutionized Alzheimer’s diagnostics by selectively binding Aβ plaques. However, its short half-life (20.4 min) limited clinical utility. This spurred synthesis of ¹⁸F analogs like 2-(4'-[¹⁸F]fluorophenyl)-1,3-benzothiazole, which retained high amyloid affinity while offering a practical half-life (109.8 min) for PET imaging [1] [4].
Table 3: Evolution of Fluorinated Benzothiazole Therapeutics & Diagnostics
Era | Key Compound | Application | Advancement |
---|---|---|---|
1990s–2000s | [¹¹C]PIB (non-fluorinated) | Amyloid imaging | First benzothiazole-based PET tracer |
Mid-2000s | 2-(4'-[¹⁸F]Fluorophenyl)-1,3-benzothiazole | Amyloid PET imaging | Improved half-life vs. [¹¹C]PIB |
2010s | [¹⁸F]FPPDB (benzothiazole-diazenyl derivative) | Tau PET imaging | Tau/Aβ selectivity optimization |
2010s | [¹¹C]PBB3 (2-arylbenzothiazole) | Tauopathy imaging | Pan-tau aggregate binding |
2020s | 7-Sulfonamide-2-(4-fluorophenyl)imidazo[2,1-b]BT | Anticancer radiosensitizer (HepG2) | IC₅₀ = 0.097 μM; synergy with γ-radiation |
2020s | SHP626 (volixibat) | NASH treatment | ASBT inhibition; reduced cytotoxic bile acids |
The 2010s saw diversification into therapeutics. Fluorinated benzothiazoles were incorporated into anticancer agents like imidazo[2,1-b]benzothiazoles. Compound 3f radiosensitized HepG2 cells via DNA fragmentation (comet formation at 0.054 μM) and exhibited sub-micromolar cytotoxicity [7]. Concurrently, tau PET tracers evolved: [¹⁸F]FPPDB demonstrated brain penetration but limited selectivity, while [¹¹C]PBB3 enabled visualization of tau pathology spread in Alzheimer’s and non-AD tauopathies [4].
Recent innovations include multi-targeting hybrids. Elobixibat (A3309), a fluorine-free benzothiazole-derived ASBT inhibitor approved for constipation (2018), inspired fluorinated analogs like A4250 for cholestatic liver diseases. These agents reduce serum bile acids by inhibiting ileal reabsorption, with fluorination enhancing metabolic stability [4] [7].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7